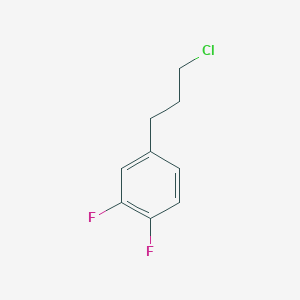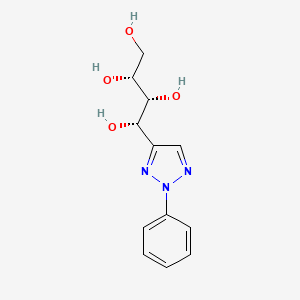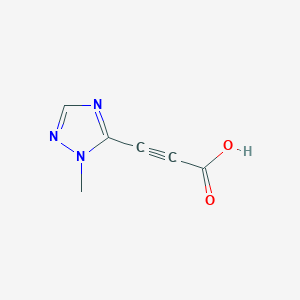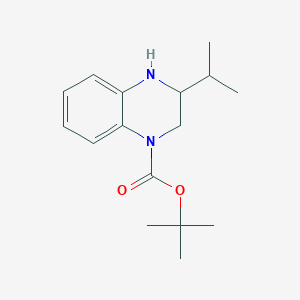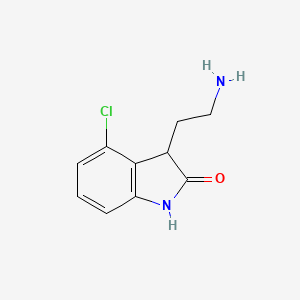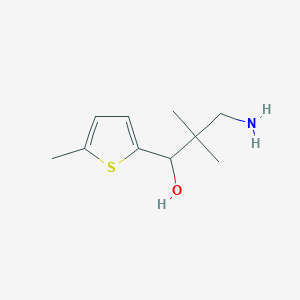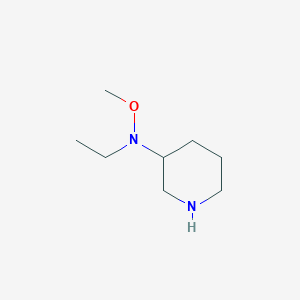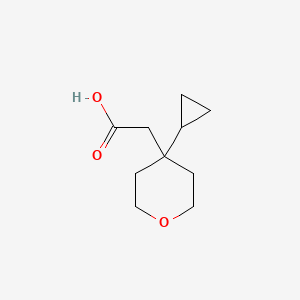
2-(4-Cyclopropyloxan-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyclopropyloxan-4-yl)acetic acid is an organic compound with a unique structure that includes a cyclopropyl group attached to an oxane ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropyloxan-4-yl)acetic acid typically involves the formation of the oxane ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of a suitable precursor, such as a hydroxy acid, under acidic conditions to form the oxane ring. The cyclopropyl group can then be introduced via a cyclopropanation reaction using reagents like diazomethane or a cyclopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and large-scale cyclopropanation reactions using safer and more efficient reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Cyclopropyloxan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetic acid group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated oxane derivatives.
Substitution: Formation of esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyclopropyloxan-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(4-Cyclopropyloxan-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Oxan-4-yl)acetic acid: Similar structure but lacks the cyclopropyl group.
Cyclopropylacetic acid: Contains the cyclopropyl group but lacks the oxane ring.
Uniqueness
2-(4-Cyclopropyloxan-4-yl)acetic acid is unique due to the combination of the cyclopropyl group and the oxane ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
2-(4-cyclopropyloxan-4-yl)acetic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)7-10(8-1-2-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) |
InChI-Schlüssel |
SEHIXHQTCFJRDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(CCOCC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


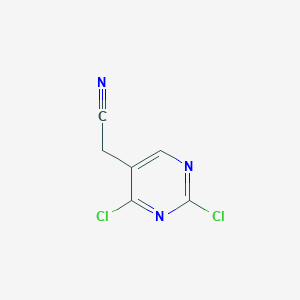
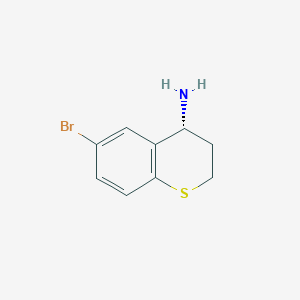
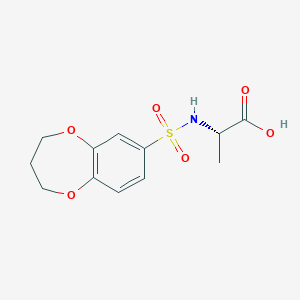
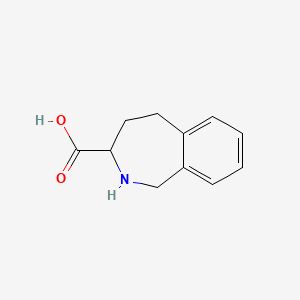
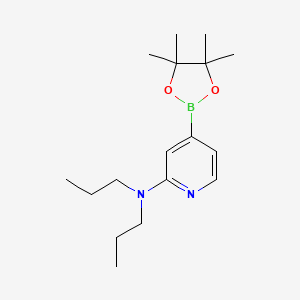
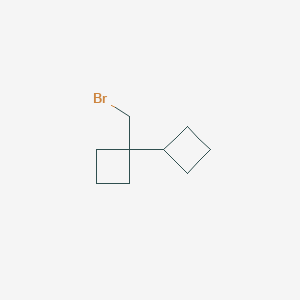
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)
